molecular formula C10H12O3S B2984766 4-(Phenylsulfonyl)-2-butanone CAS No. 24731-39-3

4-(Phenylsulfonyl)-2-butanone

Cat. No.: B2984766
CAS No.: 24731-39-3
M. Wt: 212.26
InChI Key: XBBVTJOAYYZFPW-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-2-butanone is an organic compound characterized by the presence of a phenylsulfonyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfonyl)-2-butanone typically involves the sulfonylation of butanone derivatives. One common method includes the reaction of butanone with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylsulfonyl)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

4-(Phenylsulfonyl)-2-butanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of high-performance materials, such as polymers and resins.

Comparison with Similar Compounds

    Phenylsulfonylacetophenone: Another sulfone derivative with similar reactivity.

    Phenylsulfonylmethane: A simpler sulfone compound used in various organic reactions.

    Phenylsulfonylpropane: A related compound with a different carbon chain length.

Uniqueness: 4-(Phenylsulfonyl)-2-butanone is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its butanone backbone provides a versatile platform for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(benzenesulfonyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBVTJOAYYZFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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